4-Chloro-2-(2-thienylethyl)benzoic acid
Description
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Properties
CAS No. |
4506-49-4 |
|---|---|
Molecular Formula |
C13H11ClO2S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
4-chloro-2-(2-thiophen-2-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-10-4-6-12(13(15)16)9(8-10)3-5-11-2-1-7-17-11/h1-2,4,6-8H,3,5H2,(H,15,16) |
InChI Key |
WMASLVZLGDWVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 4 Chloro 2 2 Thienylethyl Benzoic Acid
Identification of Key Functional Groups and Primary Synthetic Challenges
The structure of 4-Chloro-2-(2-thienylethyl)benzoic acid presents a unique combination of functional groups and substitution patterns on both the benzene (B151609) and thiophene (B33073) rings.
Key Functional Groups:
Carboxylic Acid: An electron-withdrawing and meta-directing group.
Chloro Group: A deactivating but ortho-, para-directing halogen.
Thienylethyl Group: An alkyl substituent, which is generally activating and ortho-, para-directing.
Thiophene Ring: An electron-rich aromatic heterocycle prone to electrophilic substitution, primarily at the C2 position.
Primary Synthetic Challenges:
The primary challenges in the synthesis of this molecule revolve around achieving the desired 1,2,4-trisubstitution pattern on the benzene ring and the selective introduction of the 2-thienylethyl side chain. The directing effects of the substituents must be carefully considered to ensure the correct regiochemistry. For instance, the carboxylic acid and chloro groups are deactivating, which can make subsequent electrophilic aromatic substitution reactions on the benzene ring challenging. Furthermore, the order of introduction of these groups is critical to achieving the final arrangement. The synthesis of the 2-(2-thienylethyl) side chain and its subsequent attachment to the benzoic acid core also requires a robust and selective chemical transformation.
Classical Retrosynthetic Pathways for Substituted Benzoic Acid Architectures
The retrosynthesis of the substituted benzoic acid core can be envisioned through several classical disconnections. These pathways focus on the introduction of the chloro and carboxylic acid functionalities onto a benzene ring that is either pre-functionalized with the side chain or will be functionalized in a later step.
One common strategy involves the oxidation of a methyl group to a carboxylic acid. This approach is advantageous as a methyl group is an ortho-, para-director, which can facilitate the introduction of other substituents in the desired positions.
Another key transformation is the carboxylation of an organometallic intermediate , such as a Grignard or organolithium reagent. This method allows for the direct introduction of the carboxylic acid group onto the aromatic ring.
The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution (chlorination). The timing of this step relative to the introduction of the other functional groups is crucial for controlling the regioselectivity.

Strategic Disconnections for the Thienylethyl Side Chain Integration
Approach A: Friedel-Crafts Acylation followed by Reduction
A powerful method for forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts acylation . In this approach, the benzene ring is acylated with a suitable thiophene-containing acylating agent. The resulting ketone can then be reduced to the desired ethyl group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgwikipedia.organnamalaiuniversity.ac.inbyjus.comthermofisher.comucla.edu Friedel-Crafts acylation of thiophene itself typically shows high regioselectivity for the 2-position.
Approach B: Cross-Coupling Reactions
Modern cross-coupling reactions could also be employed to form the C-C bond. For example, a Suzuki or Negishi coupling could be envisioned between a properly functionalized benzoic acid derivative (e.g., a boronic acid or an organozinc reagent) and a 2-(2-haloethyl)thiophene.
A disconnection of the C-C bond within the ethyl linker itself is also conceivable, potentially involving the reaction of a 2-thienylmethyl organometallic reagent with an appropriate electrophile on the benzoic acid core.

Potential Precursors and Building Blocks for the Targeted Structure
Table 1: Potential Precursors for the Benzoic Acid Core
| Precursor | Rationale |
| 2-Bromo-5-chlorotoluene | Can be converted to a Grignard reagent for subsequent carboxylation. The bromine can also be used as a handle for cross-coupling reactions. |
| 4-Chloro-2-methylbenzoic acid | The methyl group can be functionalized to introduce the side chain, or the aromatic ring can be further substituted. |
| 3-Chlorotoluene | Can undergo Friedel-Crafts acylation followed by oxidation of the methyl group and further functionalization. |
| 4-Chlorobenzoic acid | Can potentially be functionalized at the ortho-position through directed ortho-metalation. uwindsor.cawikipedia.orgacs.org |
Table 2: Potential Building Blocks for the Thienylethyl Side Chain
| Building Block | Rationale |
| Thiophene | A readily available starting material for Friedel-Crafts acylation. |
| 2-Thiopheneacetyl chloride | A potential acylating agent for the Friedel-Crafts reaction. |
| 2-(2-Thienyl)ethanol | Can be converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution or used in other coupling reactions. |
| 2-Acetylthiophene | A product of Friedel-Crafts acylation of thiophene, which can be a precursor to the ethyl side chain after reduction. |
Table 3: Key Reagents and Reactions in the Proposed Synthesis
| Reagent/Reaction | Purpose |
| AlCl₃ or other Lewis acids | Catalyst for Friedel-Crafts acylation. |
| Zn(Hg)/HCl (Clemmensen) | Reduction of the ketone from Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.inbyjus.comorganic-chemistry.org |
| H₂NNH₂/KOH (Wolff-Kishner) | Alternative reduction of the ketone from Friedel-Crafts acylation. wikipedia.orgthermofisher.comucla.edu |
| Mg/ether | Formation of Grignard reagents for carboxylation. libretexts.orggoogle.comyoutube.comresearchgate.netresearchgate.net |
| CO₂ | Carbon source for carboxylation of Grignard reagents. libretexts.orggoogle.com |
| n-Butyllithium or LDA | For directed ortho-metalation. uwindsor.cawikipedia.orgacs.org |
| KMnO₄ or other oxidizing agents | Oxidation of a methyl group to a carboxylic acid. |
By carefully considering these retrosynthetic pathways and the available precursors, a logical and efficient synthetic strategy for 4-Chloro-2-(2-thienylethyl)benzoic acid can be developed. The final choice of route will likely depend on experimental optimization to maximize yield and minimize side reactions.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 2 Thienylethyl Benzoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry Optimization
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Absorption Spectra)
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structure verification. nih.gov
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, a DFT-based method, could predict the ¹H and ¹³C NMR chemical shifts. These predictions would depend heavily on the calculated electron densities around the hydrogen and carbon atoms in the molecule's optimized geometry.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies. These correspond to the stretching, bending, and torsional motions of the atoms. A comparison with experimental spectra helps in assigning the observed vibrational bands to specific functional groups within the molecule. researchgate.net
Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions within the aromatic rings. nih.gov
Without experimental or specific computational data for 4-chloro-2-(2-thienylethyl)benzoic acid, a representative data table cannot be generated.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of 4-chloro-2-(2-thienylethyl)benzoic acid over time, for instance, in a solvent or interacting with a biological target. nih.govresearchgate.net These simulations would model the movements of the atoms, revealing how the molecule explores different conformations and interacts with its environment. Such studies are crucial for understanding how the molecule might bind to a receptor, showing the flexibility of the ethyl-thienyl side chain and the potential for hydrogen bonding from the carboxylic acid group. nih.govsamipubco.com
Analysis of Intermolecular Interactions and Supramolecular Assembly Potential
The structure of 4-chloro-2-(2-thienylethyl)benzoic acid suggests the potential for various intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which could lead to the formation of hydrogen-bonded dimers, a common structural motif in carboxylic acids. nih.gov Additionally, π-π stacking interactions between the benzene (B151609) and thiophene (B33073) rings could contribute to the formation of larger supramolecular assemblies in the solid state. The chlorine atom can participate in halogen bonding. A detailed analysis, typically supported by X-ray crystallography and computational methods, would be required to confirm these potential interactions.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Modeling of Chemical Transformations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of molecules with their chemical reactivity. For 4-chloro-2-(2-thienylethyl)benzoic acid, a QSRR model would require a dataset of related compounds with known reactivity data for a specific chemical transformation. Molecular descriptors (e.g., electronic, steric, and lipophilic parameters) would be calculated and used to build a mathematical model to predict the reactivity of new, similar compounds. No such specific QSRR studies for this compound are currently documented in the literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing valuable information about its reactivity. nih.gov The MEP map is color-coded to show regions of negative and positive electrostatic potential.
Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. For 4-chloro-2-(2-thienylethyl)benzoic acid, these regions would be concentrated on the oxygen atoms of the carboxylic acid group and potentially on the sulfur atom of the thiophene ring. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive region would be associated with the acidic hydrogen of the carboxyl group. nih.gov
Neutral Regions (Green): These areas have a relatively neutral potential. nih.gov
The MEP map is a powerful tool for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. nih.govresearchgate.net
Table of Predicted MEP Characteristics (Note: This is a generalized prediction based on functional group properties, as specific computational data is unavailable.)
| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Type |
|---|---|---|
| Carboxyl Oxygen Atoms | Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |
| Carboxyl Hydrogen Atom | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |
| Thiophene & Benzene Rings | Near Neutral / Slightly Negative | π-π Stacking Interactions |
Frontier Molecular Orbital (FMO) Analysis for Elucidating Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized.
For 4-Chloro-2-(2-thienylethyl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the benzoic acid moiety, which possess π-electron systems. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing chloro-substituted benzoic acid ring. The interaction between these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
A hypothetical FMO analysis for 4-Chloro-2-(2-thienylethyl)benzoic acid would yield data similar to that presented in the table below, which is illustrative of the parameters that would be calculated.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Parameters for 4-Chloro-2-(2-thienylethyl)benzoic acid
| Quantum Chemical Parameter | Symbol | Hypothetical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Indicates the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | Reflects the chemical reactivity and kinetic stability. |
| Ionization Potential | IP | 6.5 | The minimum energy required to remove an electron. |
| Electron Affinity | EA | 1.2 | The energy released when an electron is added. |
| Electronegativity | χ | 3.85 | The tendency of the molecule to attract electrons. |
| Chemical Hardness | η | 2.65 | A measure of resistance to change in electron distribution. |
| Chemical Softness | S | 0.19 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | 2.80 | A measure of the electrophilic character of the molecule. |
The analysis of these parameters would provide a comprehensive understanding of the molecule's electronic behavior and its potential interactions with other chemical species.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Delocalization and Hyperconjugation
NBO analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as donor-acceptor interactions, are a key factor in understanding the electronic communication between different parts of a molecule.
In 4-Chloro-2-(2-thienylethyl)benzoic acid, significant hyperconjugative interactions would be expected. These could include the delocalization of electron density from the π-orbitals of the thiophene and benzene rings to the antibonding σ-orbitals of adjacent bonds, as well as interactions involving the lone pairs of the oxygen and chlorine atoms. For instance, the interaction between the lone pair (LP) of an oxygen atom in the carboxylic acid group and the antibonding π-orbital of the C=O bond would be a significant stabilizing factor.
A representative NBO analysis would generate a table of the most significant donor-acceptor interactions and their corresponding stabilization energies. The table below illustrates the type of data that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 4-Chloro-2-(2-thienylethyl)benzoic acid
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| π(Cthiophene-Cthiophene) | π(Cbenzene-Cbenzene) | 15.8 | π → π delocalization |
| LP(Ocarbonyl) | π(Cbenzene-Cbenzene) | 25.3 | n → π delocalization |
| LP(Cl) | σ(Cbenzene-Cbenzene) | 2.5 | n → σ hyperconjugation |
| σ(C-H) | σ(C-C) | 5.1 | σ → σ hyperconjugation |
| π(Cbenzene-Cbenzene) | π(C=O) | 18.2 | π → π delocalization |
Chemical Reactivity, Derivatization, and Functional Transformations of 4 Chloro 2 2 Thienylethyl Benzoic Acid
Transformations Involving the Carboxylic Acid Functionality (e.g., esterification, amide formation, acid halide synthesis)
The carboxylic acid group is a primary site for derivatization, readily undergoing standard transformations to produce esters, amides, and acid halides. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and ability to interact with biological targets.
Esterification: Esters of 4-Chloro-2-(2-thienylethyl)benzoic acid can be synthesized through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄ or HCl), is a common approach, particularly for simple alkyl esters like methyl or ethyl esters. libretexts.org For more complex or sterically hindered alcohols, conversion of the carboxylic acid to a more reactive intermediate is often preferred.
Amide Formation: The synthesis of amides is crucial for creating peptidomimetic structures and other biologically relevant molecules. Direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts are employed to activate the carboxylic acid. nih.govresearchgate.net Alternatively, a two-step process provides a high-yielding route to amides. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. sci-hub.sersc.org
Acid Halide Synthesis: The synthesis of the acyl chloride is a key step for producing amides and certain esters. Treatment of 4-Chloro-2-(2-thienylethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride is the most common and effective method for this transformation. libretexts.orgsci-hub.se The resulting 4-chloro-2-(2-thienylethyl)benzoyl chloride is a versatile intermediate for further synthetic manipulations.
| Transformation | Typical Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Reversible reaction; often requires excess alcohol to drive to completion. libretexts.org |
| Amide Formation (Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, TBTU) | Amide (-CONHR) | Good for a wide range of amines, including amino acids. nih.govlookchemmall.com |
| Acid Halide Synthesis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride (-COCl) | Creates a highly reactive intermediate for subsequent reactions. sci-hub.se |
| Amide Formation (via Acid Halide) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide (-CONHR) | Generally high-yielding and applicable to a broad scope of amines. rsc.org |
Reactions at the Chlorinated Aromatic Ring (e.g., further halogenation, metalation, cross-coupling)
The disubstituted benzene (B151609) ring offers opportunities for further functionalization, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The existing substituents—a chloro group and a combined alkyl/carboxyl group—dictate the position of new substituents. The chloro group is an ortho, para-directing deactivator, while the 2-(2-thienylethyl)benzoic acid moiety's directing effect is more complex. The carboxylic acid is a meta-director, while the alkyl portion is an ortho, para-director.
Further Halogenation: Electrophilic halogenation, such as bromination or further chlorination, can introduce additional halogen atoms onto the aromatic ring. masterorganicchemistry.commsu.edu The position of substitution will be influenced by the combined directing effects of the existing groups and steric hindrance.
Metalation and Cross-Coupling: The chlorine atom on the aromatic ring is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki (using boronic acids), Stille (using organotin reagents), and Heck (using alkenes) couplings allow for the formation of new carbon-carbon bonds. nih.govdntb.gov.uaresearchgate.net These reactions are powerful tools for introducing aryl, alkyl, or vinyl groups, significantly increasing molecular complexity. Nickel-catalyzed couplings are also increasingly used for reactions involving aryl chlorides. dntb.gov.ua
Chemical Modifications of the Thiophene (B33073) Moiety and Side Chain
The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophilic substitution than benzene. pharmaguideline.comwikipedia.org
Reactions on the Thiophene Ring: Electrophilic substitution on the 2-substituted thiophene ring is expected to occur preferentially at the C5 position (the position adjacent to the sulfur and furthest from the ethyl linkage). Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS), acylation (Friedel-Crafts acylation), and formylation (Vilsmeier-Haack reaction) can be used to introduce new functional groups onto the thiophene moiety. wikipedia.org Metalation of the thiophene ring, for instance using butyllithium, can generate a thienyllithium species, which can then react with various electrophiles. wikipedia.org
Side Chain Modifications: While the aromatic rings are the most reactive sites, the ethyl side chain can also be modified under certain conditions. For instance, radical bromination using NBS and a radical initiator could potentially introduce a bromine atom at the benzylic-like position adjacent to the benzene ring. youtube.com However, reactions on the aromatic systems are typically more facile.
Design and Synthesis of Chemically Diverse Derivatives for Exploratory Research
The ability to selectively modify the three key regions of 4-Chloro-2-(2-thienylethyl)benzoic acid allows for the systematic design and synthesis of compound libraries for exploratory research, such as structure-activity relationship (SAR) studies in drug discovery. A combinatorial approach can be envisioned where the carboxylic acid is converted into a small library of amides or esters, followed by diversification of the chlorinated ring via cross-coupling reactions, and/or functionalization of the thiophene ring.
This strategic approach enables the exploration of chemical space around the core scaffold, allowing researchers to fine-tune properties like potency, selectivity, and pharmacokinetic parameters.
| Scaffold Position | Reaction Type | Example Reagents/Reaction | Resulting Modification |
|---|---|---|---|
| Carboxylic Acid | Amide Formation | Benzylamine, TBTU | -CONH(Bn) |
| Aromatic Ring | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Replacement of -Cl with a phenyl group |
| Thiophene Ring | Bromination | N-Bromosuccinimide (NBS) | Addition of -Br at the 5-position of thiophene |
| Combined | Sequential Synthesis | Step 1: Esterification (MeOH, H₂SO₄) Step 2: Suzuki Coupling (Arylboronic acid, Pd(OAc)₂) | Ester at carboxyl, new aryl group at chloro position |
Investigation of Reaction Mechanisms for Key Transformations
The transformations applied to 4-Chloro-2-(2-thienylethyl)benzoic acid follow well-established reaction mechanisms in organic chemistry.
Nucleophilic Acyl Substitution: The conversion of the carboxylic acid to its derivatives (esters, amides, acid chlorides) proceeds via a nucleophilic acyl substitution mechanism. In Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org When forming an acyl chloride with SOCl₂, the carboxylic acid's hydroxyl group is converted into a better leaving group (a chlorosulfite intermediate), which is subsequently displaced by a chloride ion. libretexts.org
Electrophilic Aromatic Substitution (EAS): Reactions on both the benzene and thiophene rings, such as halogenation or nitration, follow the EAS mechanism. masterorganicchemistry.commsu.edu This involves an initial attack by the π-electrons of the aromatic ring on a strong electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. The regioselectivity is determined by the directing effects of the substituents already present on the ring.
Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki coupling is more complex, involving a catalytic cycle. The cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid (in the presence of a base) and concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
Exploration of Potential Non Pharmacological Applications and Materials Science Relevance
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The structure of 4-Chloro-2-(2-thienylethyl)benzoic acid, featuring a carboxylic acid group, a halogenated aromatic ring, and a thiophene (B33073) moiety, theoretically positions it as a versatile intermediate in organic synthesis. Carboxylic acids are fundamental starting materials for a wide array of chemical transformations, including esterification, amidation, and conversion to acid chlorides. orgsyn.org The presence of a chloro substituent offers a site for nucleophilic aromatic substitution or participation in cross-coupling reactions, which are powerful methods for constructing complex molecular architectures. The thienyl group can also be involved in various organic reactions. Despite this theoretical potential, no specific examples of its use as a building block in the synthesis of more complex molecules have been documented in the reviewed literature.
Potential as a Ligand in Coordination Chemistry or Homogeneous Catalysis
Ligands are crucial components of coordination complexes, which are central to the field of homogeneous catalysis. The oxygen atoms of the carboxylate group and the sulfur atom in the thiophene ring of 4-Chloro-2-(2-thienylethyl)benzoic acid possess lone pairs of electrons, making them potential donor atoms for coordination to a metal center. pressbooks.pub The formation of stable chelate rings with a metal ion could impart specific catalytic properties. However, there is no available research that reports the synthesis, characterization, or catalytic activity of any coordination complexes involving this specific benzoic acid derivative as a ligand.
Integration into Advanced Materials Systems (e.g., polymers, functional coatings, organic electronics precursors)
Benzoic acid and thiophene derivatives are classes of compounds that have been incorporated into various advanced materials. For instance, aromatic carboxylic acids can be used as monomers in the synthesis of polyesters and polyamides, while thiophene-containing molecules are widely studied for their applications in organic electronics due to their semiconducting properties. The combination of these functionalities within 4-Chloro-2-(2-thienylethyl)benzoic acid could hypothetically allow for its use as a precursor for functional polymers, coatings, or organic electronic materials. A thorough search of scientific databases, however, yielded no studies detailing the integration of this compound into any such material systems.
Future Research Directions and Unaddressed Challenges for 4 Chloro 2 2 Thienylethyl Benzoic Acid
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The contemporary synthesis of complex organic molecules is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and waste reduction. For 4-Chloro-2-(2-thienylethyl)benzoic acid, future research should focus on developing synthetic routes that are not only efficient but also environmentally benign.
Current synthetic methods for substituted benzoic acids often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net A crucial future direction is the exploration of catalytic systems that maximize atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. primescholars.com For instance, methods utilizing the electrochemical reduction of carbon dioxide (CO2) to produce benzoic acid derivatives represent a highly atom-economical and sustainable approach. nih.gov Another promising avenue is the use of lignin-based benzoic acid derivatives as renewable starting materials, which would provide a greener alternative to petroleum-derived precursors. rsc.org
Research should also investigate solvent-free or "neat" reaction conditions, which can significantly reduce environmental impact. researchgate.net The development of novel catalysts, such as those based on earth-abundant metals, could further enhance the sustainability of the synthesis of 4-Chloro-2-(2-thienylethyl)benzoic acid. google.com
Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives
| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based (e.g., Toluene) | Renewable feedstocks (e.g., Lignin), CO2 |
| Atom Economy | Often low due to by-products | High, maximizing reactant incorporation |
| Solvents | Often uses volatile organic compounds | Solvent-free or green solvents (e.g., water) |
| Catalysts | May use stoichiometric or hazardous reagents | Recyclable, earth-abundant metal catalysts |
| Waste Generation | Can be significant | Minimized |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Optimization
To optimize the novel synthetic pathways discussed above, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced in-situ spectroscopic techniques offer a powerful tool for real-time monitoring of chemical reactions as they occur, providing a wealth of data without the need for sample extraction. mt.com
Future research should employ techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor the synthesis of 4-Chloro-2-(2-thienylethyl)benzoic acid. mt.comspectroscopyonline.com These methods allow for the direct tracking of reactants, intermediates, products, and by-products in real-time. mt.comnih.gov By analyzing the vibrational spectra of the reacting mixture, researchers can obtain detailed kinetic profiles, identify transient species, and understand the influence of various reaction parameters (e.g., temperature, pressure, catalyst loading) on reaction performance. rsc.orgrsc.orgrsc.org
This real-time data is invaluable for rapid process development and optimization, enabling scientists to quickly identify optimal reaction conditions, improve yields, and minimize the formation of impurities. rsc.org The integration of in-situ spectroscopy with automated laboratory reactors can create a highly efficient workflow for both fundamental research and process scale-up. rsc.org
Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Provided | Advantages for Optimization |
|---|---|---|
| In-Situ FTIR | Real-time concentration of reactants, intermediates, and products; functional group analysis. edinst.com | Provides detailed kinetic data, helps identify reaction mechanisms, and enables rapid optimization of conditions. acs.org |
| In-Situ Raman | Complements FTIR, excellent for non-polar bonds and aqueous systems; provides structural information. | Useful for monitoring reactions in slurries or aqueous media; helps in understanding polymorphism and crystallization processes. |
| In-Situ NMR | Detailed structural information of all species in solution. | Unambiguously identifies intermediates and by-products, offering deep mechanistic insight. |
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, allowing for the rational design of new molecules with specific, tailored properties. For 4-Chloro-2-(2-thienylethyl)benzoic acid, future research should leverage these in-silico methods to design novel derivatives for a wide range of potential applications.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of molecules with their chemical or biological activities. nih.govnih.govdergipark.org.tr By developing QSAR models for a series of derivatives of 4-Chloro-2-(2-thienylethyl)benzoic acid, researchers could predict the properties of yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward molecules with enhanced characteristics. acs.org Such models can help in optimizing features like solubility, stability, or specific binding affinities. nih.gov
Furthermore, structure-based drug design methodologies can be applied if a biological target is identified. nih.govresearchgate.net Molecular docking simulations could predict how different derivatives of the parent compound bind to a specific protein's active site, facilitating the design of more potent and selective inhibitors. nih.govtandfonline.com This computational-first approach saves significant time and resources compared to traditional trial-and-error synthesis and screening. researchgate.net
Exploration of Emerging Reactivity Pathways and Supramolecular Interactions
The unique structure of 4-Chloro-2-(2-thienylethyl)benzoic acid, featuring a chlorinated benzoic acid core and a thienylethyl substituent, offers fertile ground for exploring novel chemical reactivity and complex molecular interactions.
Future research should investigate emerging reactivity pathways, such as directed C-H activation or functionalization. The carboxylic acid group can act as a directing group, facilitating the selective introduction of new functional groups at specific positions on the aromatic ring, a process known as directed lithiation. rsc.orgnih.gov This allows for the efficient synthesis of highly substituted derivatives that would be difficult to access through traditional methods.
Another critical area for exploration is the compound's potential for forming complex supramolecular assemblies. The carboxylic acid moiety is a well-known functional group for forming strong and directional hydrogen bonds, often leading to the formation of dimers in nonpolar solvents. ucl.ac.ukwikipedia.org Research into the co-crystallization of 4-Chloro-2-(2-thienylethyl)benzoic acid with other molecules could lead to new materials with unique properties. nih.gov Understanding and controlling these non-covalent interactions is fundamental to the field of crystal engineering and the development of advanced materials. rsc.orgnih.govrsc.org
Investigation of the Compound's Role in Chemical Ecology or Environmental Fate (excluding toxicity)
Understanding the interaction of a synthetic compound with the environment is a critical aspect of modern chemical science. For 4-Chloro-2-(2-thienylethyl)benzoic acid, research is needed to elucidate its potential role in chemical ecology and its environmental fate, focusing on aspects other than toxicity.
Chemical ecology is the study of chemicals that mediate interactions between living organisms. researchgate.net While many such signaling molecules are naturally occurring, the structural motifs within 4-Chloro-2-(2-thienylethyl)benzoic acid (e.g., carboxylic acid, chlorinated aromatic ring) are found in various bioactive compounds. Future studies could explore whether this compound or its derivatives can influence microbial communication or other ecological signaling pathways. Carboxylic acids, for instance, are known to be involved in a wide range of chemical communications. researchgate.net
Regarding its environmental fate, the persistence and transformation of chlorinated aromatic compounds in the environment are of significant interest. pw.live Research should focus on the potential for microbial degradation of 4-Chloro-2-(2-thienylethyl)benzoic acid. nih.gov Studies could identify specific microbial strains or enzymatic pathways capable of metabolizing the compound, which could involve processes like hydrolysis, oxidation of the side chain, or dechlorination. Understanding these degradation pathways is essential for assessing the compound's environmental persistence and its potential to be assimilated into natural biogeochemical cycles. researchgate.netnih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-2-(2-thienylethyl)benzoic acid, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves cross-coupling reactions to attach the thienylethyl group to the benzoic acid core. A palladium-catalyzed Suzuki-Miyaura coupling (as used for structurally similar naphthalene derivatives ) is feasible, utilizing 2-(thienylethyl)boronic acid and 4-chloro-2-iodobenzoic acid. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like dehalogenation or over-coupling. Post-synthesis purification via column chromatography or recrystallization, followed by HPLC (≥95% purity) and NMR validation, ensures structural integrity .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
Conflicting bioactivity data may arise from assay-specific variables (e.g., cell membrane permeability, off-target effects). To address this:
- Orthogonal Assays : Combine patch-clamp electrophysiology (for ion channel targets) with Cryo-EM structural validation, as demonstrated for TRPM4 inhibitors like NBA and IBA .
- Solubility Optimization : Adjust DMSO concentrations (<0.1% v/v) to prevent solvent-induced artifacts .
- Metabolic Stability Tests : Use liver microsome assays to assess compound degradation kinetics, which may explain variability in cellular vs. cell-free systems .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS confirms molecular weight .
- Spectroscopy : H/C NMR validates substitution patterns (e.g., thienyl proton coupling at δ 6.5–7.5 ppm) .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) determines melting points and crystallinity, critical for formulation studies .
Advanced: What in silico strategies predict target interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like TRPM4, leveraging cryo-EM structures (e.g., PDB 8B7U) to identify key binding residues .
- QSAR Modeling : Train models on analogues (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid ) to correlate substituent electronegativity (Cl, thienyl) with bioactivity.
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability under physiological conditions .
Basic: How does the thienylethyl substituent influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Reactivity : The thienyl group’s electron-rich aromatic system enhances nucleophilic substitution at the 2-position, enabling modular derivatization (e.g., amidation, esterification) .
- Bioactivity : The sulfur atom in thienyl improves membrane permeability (cLogP ~2.5) and may mediate interactions with cysteine-rich enzyme pockets, as seen in TRPM4 inhibitors .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing pharmacological efficacy?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., replacing thienyl with furyl or phenyl) and assess potency via IC50 assays .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites and guide halogenation (e.g., fluoro- analogues) for improved metabolic stability .
- Crystallography : Co-crystallize the compound with its target (e.g., TRPM4) to identify critical hydrogen bonds or π-π interactions for SAR refinement .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 > 100 μM in HEK293 cells) before in vivo studies .
- Handling : Use fume hoods and nitrile gloves; store at −20°C under inert gas (N2) to prevent degradation .
Advanced: How can isotopic labeling aid in mechanistic studies of this compound?
Methodological Answer:
- C/H Labeling : Track metabolic pathways in pharmacokinetic studies (e.g., hepatic clearance via CYP450 enzymes) .
- F NMR Probes : Incorporate fluorine into analogues (e.g., 4-Chloro-2-(2-thienylethyl)-5-fluorobenzoic acid) for real-time binding kinetics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
